molecular formula C10H11NO2 B12281325 (R)-2-Amino-2-(cuban-1-yl)acetic acid

(R)-2-Amino-2-(cuban-1-yl)acetic acid

Cat. No.: B12281325
M. Wt: 177.20 g/mol
InChI Key: JYOMHTWNXWROEP-UEKFKEHUSA-N
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Description

(2R)-2-amino-2-cuban-1-yl-acetic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-cuban-1-yl-acetic acid typically involves the following steps:

    Cubane Synthesis: The initial step involves the synthesis of cubane, which can be achieved through a series of cyclization reactions starting from cyclooctatetraene.

    Functionalization: The cubane structure is then functionalized to introduce the amino and acetic acid groups. This can be done through various organic reactions, including halogenation, amination, and carboxylation.

Industrial Production Methods

Industrial production of (2R)-2-amino-2-cuban-1-yl-acetic acid would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.

    Substitution: The amino and acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-amino-2-cuban-1-yl-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique cubane structure.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme mechanisms.

    Industry: It can be used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-cuban-1-yl-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with different functional groups.

    (2R)-2-amino-4-methoxy-4-oxobutanoic acid: A compound with a similar amino acid backbone but different substituents.

Uniqueness

The uniqueness of (2R)-2-amino-2-cuban-1-yl-acetic acid lies in its cubane structure, which imparts distinct geometric and electronic properties. This makes it a valuable compound for applications requiring specific spatial arrangements and reactivity profiles.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-amino-2-cuban-1-ylacetic acid

InChI

InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1

InChI Key

JYOMHTWNXWROEP-UEKFKEHUSA-N

Isomeric SMILES

C12C3C4C1C5C2C3C45[C@H](C(=O)O)N

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N

Origin of Product

United States

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